methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acyl chlorination, condensation, cyclization, and esterification processes, aiming to achieve specific molecular structures. For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate involves starting materials like 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate under optimized conditions to achieve the desired product with high purity and yield (Zhang Jianting et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant features, such as the formation of hydrogen-bonded sheets and chains of edge-fused rings, which highlight the intricate nature of these molecules. These structures exhibit polarized molecular-electronic configurations and are stabilized through a network of hydrogen bonds (J. Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds include a variety of transformations, such as nitration, which leads to the formation of different isomers and substitution products. These reactions are influenced by factors like the presence of electron-donating or withdrawing groups, which affect the reactivity and the outcome of the reactions (J. Cooper & R. M. Scrowston, 1971).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and hydrogen bonding, are essential for understanding their behavior in various environments. The detailed analysis of crystal structures provides insights into the molecular orientation and intermolecular interactions, which play a crucial role in determining the physical properties (A. Saeed & J. Simpson, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and kinetic studies, reveal how these compounds participate in nucleophilic substitution reactions. The aminolysis of related benzoates in different solvents indicates the effect of the medium on reactivity and reaction mechanisms, shedding light on the stability of intermediates and the overall reaction pathways (Ha-Ram Kim et al., 2014).
Mechanism of Action
properties
IUPAC Name |
methyl 4-chloro-3-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-24-16(21)11-6-7-12(17)13(8-11)18-15(20)9-10-4-2-3-5-14(10)19(22)23/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHICKCBNKCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate |
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